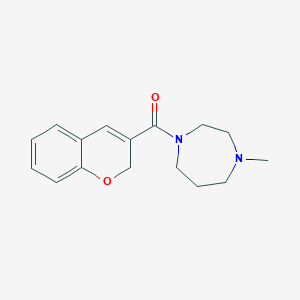![molecular formula C17H17NO4 B7475308 7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one, commonly known as ACDC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. ACDC belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. However, ACDC is a synthetic cannabinoid that has been developed to mimic the effects of natural cannabinoids.
Wirkmechanismus
ACDC acts on the endocannabinoid system, which is a complex system of receptors and neurotransmitters that regulates various physiological processes such as pain, inflammation, and mood. ACDC binds to the CB1 and CB2 receptors in the endocannabinoid system, which leads to the activation of various signaling pathways that produce its therapeutic effects.
Biochemical and Physiological Effects:
ACDC has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. ACDC also has analgesic effects by reducing the perception of pain. Additionally, ACDC has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ACDC in lab experiments is its high potency and specificity for the CB1 and CB2 receptors. This allows researchers to study the effects of the compound on the endocannabinoid system in a more targeted manner. However, one limitation of using ACDC is that it is a synthetic compound and may not fully mimic the effects of natural cannabinoids found in the cannabis plant.
Zukünftige Richtungen
There are numerous future directions for ACDC research. One potential area of research is its potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis. ACDC has also been found to have potential in the treatment of cancer by inhibiting the growth of cancer cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of ACDC and its potential therapeutic benefits.
Conclusion:
In conclusion, ACDC is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It acts on the endocannabinoid system and has been found to have anti-inflammatory, analgesic, and neuroprotective effects. ACDC has potential in the treatment of neurological disorders and cancer. Further research is needed to fully understand the biochemical and physiological effects of ACDC and its potential therapeutic benefits.
Synthesemethoden
ACDC is synthesized by reacting 1,3-diphenyl-2-propen-1-one with 2-azetidinone in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-hydroxycoumarin in the presence of a Lewis acid catalyst such as zinc chloride to obtain ACDC.
Wissenschaftliche Forschungsanwendungen
ACDC has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. ACDC has also been found to have potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Eigenschaften
IUPAC Name |
7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(18-7-2-8-18)10-21-11-5-6-13-12-3-1-4-14(12)17(20)22-15(13)9-11/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZDSJGCVLNMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)

![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)

![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)

